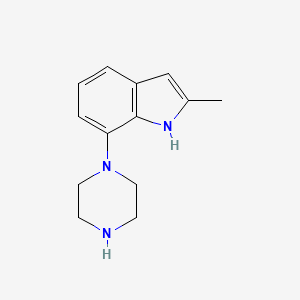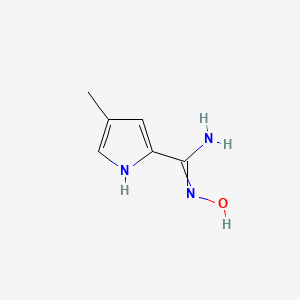
N-hydroxy-4-methyl-1H-pyrrole-2-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products
Vorbereitungsmethoden
The synthesis of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrole derivatives are known for their antibacterial, antifungal, antiprotozoal, antimalarial, immune suppressive, and anticancer properties . This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. Pyrrole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine can be compared with other pyrrole derivatives, such as biliverdin and indole derivatives . These compounds share similar structural features but differ in their biological activities and applications. For example, biliverdin is a metabolite with antioxidant properties, while indole derivatives are known for their anti-HIV activity . The unique structure of N-[(Z)-amino-(4-methylpyrrol-2-ylidene)methyl]hydroxylamine allows it to exhibit distinct biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
N'-hydroxy-4-methyl-1H-pyrrole-2-carboximidamide |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(8-3-4)6(7)9-10/h2-3,8,10H,1H3,(H2,7,9) |
InChI-Schlüssel |
DNDJUBTUDCUEAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)

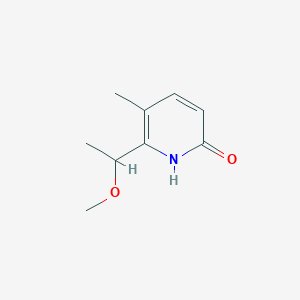
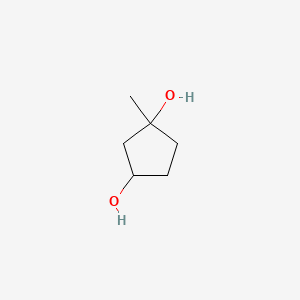
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
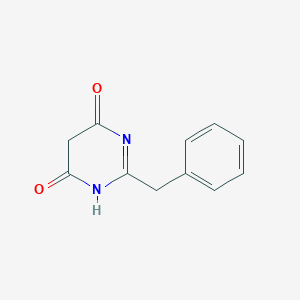

![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
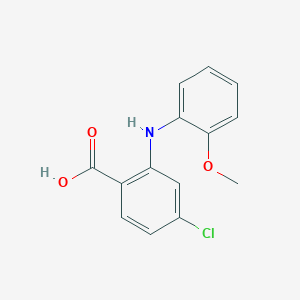
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)

